molecular formula C16H17N5OS B2622600 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1421469-47-7

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2622600
CAS No.: 1421469-47-7
M. Wt: 327.41
InChI Key: BBCZXMPHBSIJMW-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a thiadiazole ring, an imidazole moiety, and a phenyl group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

    Coupling of the imidazole and thiadiazole rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its potential as a drug candidate for various diseases, including infections and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-sulfonamide
  • 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-thiol

Comparison

Compared to similar compounds, this compound is unique due to the presence of the carboxamide group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. The thiadiazole ring and imidazole moiety also contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-12-14(23-20-19-12)16(22)18-8-5-10-21-11-9-17-15(21)13-6-3-2-4-7-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCZXMPHBSIJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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